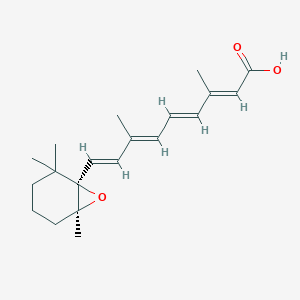
Isopropylaminosulfoni-d7 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylaminosulfoni-d7 Acid is a deuterium-labeled compound used primarily as an intermediate in the synthesis of other chemical compounds. It is particularly notable for its role in the production of Bentazon-d7, a deuterium-labeled herbicide. This compound is also the labeled form of Isopropylaminosulfonic Acid, which is used in the synthesis of N-Alkylsulfamic Acid Derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropylaminosulfoni-d7 Acid typically involves the incorporation of deuterium into the molecular structure. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and specialized equipment to ensure the efficient and consistent incorporation of deuterium. The process may involve multiple steps, including the preparation of deuterated starting materials, reaction optimization, and purification of the final product to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Isopropylaminosulfoni-d7 Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines or other functional groups .
Scientific Research Applications
Isopropylaminosulfoni-d7 Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for tracing and analytical studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Applied in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of Isopropylaminosulfoni-d7 Acid involves its role as an intermediate in chemical reactions. The deuterium labeling allows for the tracking of the compound through various metabolic and chemical pathways. This labeling provides insights into the molecular targets and pathways involved in the reactions, facilitating a better understanding of the compound’s behavior and effects .
Comparison with Similar Compounds
Isopropylaminosulfonic Acid: The non-deuterated form of Isopropylaminosulfoni-d7 Acid, used in similar applications but without the isotopic labeling.
Bentazon-d7: A deuterium-labeled herbicide synthesized using this compound as an intermediate.
N-Alkylsulfamic Acid Derivatives: Compounds synthesized using this compound, used in various industrial applications
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigations of chemical and biological processes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C3H8ClNO2S |
|---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)sulfamoyl chloride |
InChI |
InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3/i1D3,2D3,3D |
InChI Key |
AGRDPCWQGGNEQL-YYWVXINBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NS(=O)(=O)Cl |
Canonical SMILES |
CC(C)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


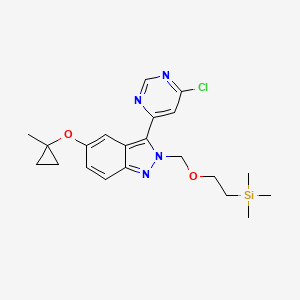
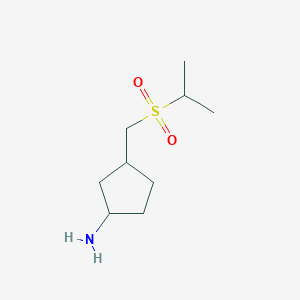
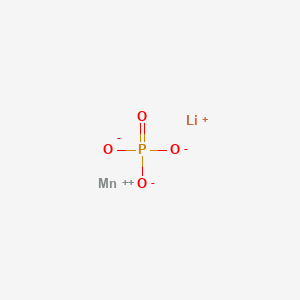
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
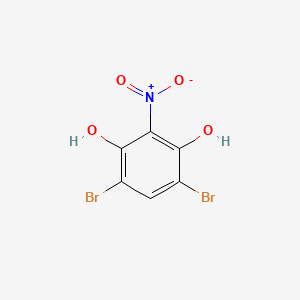

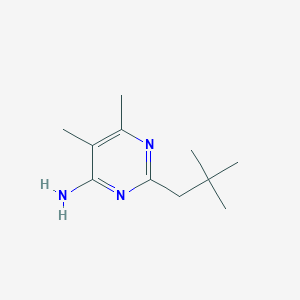
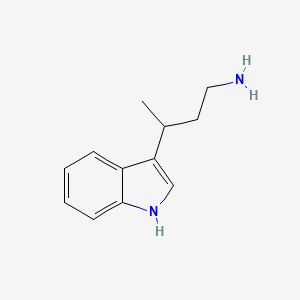
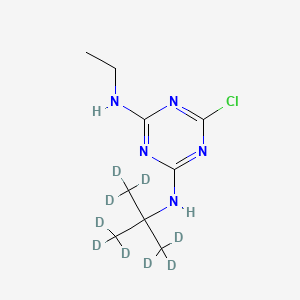
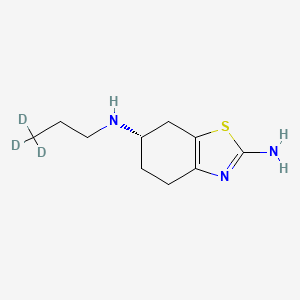
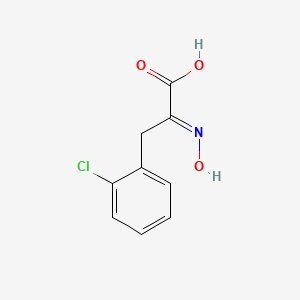
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
